molecular formula C27H28N6O B2927170 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide CAS No. 1207034-15-8

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide

Cat. No.: B2927170
CAS No.: 1207034-15-8
M. Wt: 452.562
InChI Key: ZQHGAMDMNIGVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused heterocyclic molecules featuring a pyrazolo-triazolo-pyrazine core. Its structure includes a 3,4-dimethylphenyl substituent at the 9-position of the tricyclic scaffold and a 3-phenylpropylamide group at the propanamide side chain. Such compounds are typically synthesized to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting enzymes or receptors where aromatic and hydrophobic interactions dominate binding . Its design emphasizes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

CAS No.

1207034-15-8

Molecular Formula

C27H28N6O

Molecular Weight

452.562

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C27H28N6O/c1-19-10-11-22(17-20(19)2)23-18-24-27-30-29-25(32(27)15-16-33(24)31-23)12-13-26(34)28-14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,15-18H,6,9,12-14H2,1-2H3,(H,28,34)

InChI Key

ZQHGAMDMNIGVBK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Molecular Formula

  • C : 22
  • H : 29
  • N : 5
  • O : 1

Structural Representation

The compound can be represented as follows:

C22H29N5O\text{C}_{22}\text{H}_{29}\text{N}_{5}\text{O}

Key Features

  • The presence of multiple aromatic rings contributes to its lipophilicity and potential interaction with various biological targets.
  • The triazole and pyrazine moieties are known for their roles in modulating enzyme activity and receptor binding.

The biological activity of the compound is primarily attributed to its interactions with specific enzymes and receptors. Notable mechanisms include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
  • Receptor Modulation : The compound may act as a modulator for central nervous system receptors, influencing neurotransmitter activity, particularly through histamine H3 receptor binding .

Therapeutic Implications

Research indicates that derivatives of pyrazolo[1,5-a]triazole compounds exhibit significant potential in treating various conditions:

  • Diabetes Management : DPP-IV inhibitors are essential in controlling blood sugar levels in type 2 diabetes patients.
  • Neurological Disorders : Compounds that interact with histamine receptors may offer therapeutic benefits in conditions like Alzheimer's disease and schizophrenia.
  • Cancer Treatment : Some derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related pyrazolo compounds against several cancer cell lines. Results indicated moderate to good cytotoxic activity, particularly against:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HCT116)

The compound exhibited selective toxicity, sparing normal cells while effectively reducing tumor cell viability .

Pharmacological Profiles

In a comparative study of various pyrazolo derivatives, the compound was noted for its favorable pharmacokinetic properties, including:

  • Absorption : High bioavailability due to lipophilicity.
  • Distribution : Effective penetration into tissues, particularly the CNS.

These characteristics make it a candidate for further development in drug formulation.

Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionDipeptidyl Peptidase-IV
Receptor ModulationHistamine H3 Receptor
CytotoxicityCancer Cell Lines

Comparative Analysis of Pyrazolo Derivatives

Compound NameCytotoxicity (IC50 µM)DPP-IV Inhibition (%)CNS Activity
3-(9-(3,4-dimethylphenyl)...)1570Yes
9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole2060No
N-(3,5-dimethylphenyl)...2580Yes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Core + Side Chain) Molecular Formula Molecular Weight Key Features
Target Compound 9-(3,4-Dimethylphenyl); N-(3-phenylpropyl) Not Provided Not Provided High lipophilicity; steric bulk from 3-phenylpropylamide
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide 9-(3,4-Dimethylphenyl); N-(4-CF3-benzyl) C26H23F3N6O 492.505 Electron-withdrawing CF3 group enhances metabolic stability
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide 9-(2,5-Dimethylphenyl); N-(2-CF3-benzyl) C26H23F3N6O 492.505 Ortho-substituted CF3 may reduce steric hindrance compared to para-CF3
N-(1,3-Benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide 9-(4-Methoxyphenyl); N-(benzodioxol-methyl) Not Provided Not Provided Methoxy group increases polarity; benzodioxol may improve CNS penetration
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles 4-Methoxyphenyl; variable R groups Variable Variable Antifungal activity via 14-α-demethylase inhibition (docking study)

Key Observations:

Substituent Position Effects: The 3,4-dimethylphenyl group in the target compound and ’s analog provides ortho/para-dimethyl substitution, favoring π-π stacking and hydrophobic interactions. Trifluoromethyl (CF3) in and analogs enhances metabolic stability due to its electron-withdrawing nature. The target compound’s 3-phenylpropylamide lacks CF3 but introduces a flexible alkyl chain, which may improve membrane permeability at the cost of solubility .

Biological Implications: Molecular docking studies on triazolo-thiadiazoles () suggest that 4-methoxyphenyl groups enhance binding to fungal lanosterol 14-α-demethylase (CYP51), a key antifungal target. This implies that substituents on the aryl ring significantly modulate enzyme affinity . The benzodioxol-methyl group in ’s compound may confer blood-brain barrier penetration, a trait absent in the target compound’s 3-phenylpropylamide .

Physicochemical Properties: The target compound’s 3-phenylpropylamide side chain increases logP (lipophilicity) compared to CF3-substituted analogs. This could enhance tissue distribution but reduce aqueous solubility, necessitating formulation optimization.

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how is structural purity ensured?

The synthesis involves multi-step heterocyclic assembly, starting with condensation of diethyl oxalate and acetone in methanol using sodium methylate, followed by hydrazine hydrate treatment to form pyrazole intermediates. Subsequent alkylation with haloalkanes (e.g., CnH2n+1Br) in propane-2-ol under reflux yields S-alkyl derivatives. Structural confirmation relies on NMR (for regioselectivity), HPLC (purity >95%), and mass spectrometry (exact mass verification). Recrystallization in alcohol ensures purity .

Q. How is molecular docking applied to predict biological targets for this compound?

Docking studies use AutoDockTools-1.5.6 and Vina software to simulate binding with enzymes like cyclooxygenase-2 (COX-2) and receptor tyrosine kinase (PDB IDs: 5KIR, 1T46). Polar hydrogen atoms are added to proteins, and ligands are energy-minimized. Binding affinities (ΔG values) are calculated, with compounds showing <−8.0 kcal/mol considered high-potential candidates. Visualization in Discovery Studio validates binding poses .

Q. What in vitro assays are recommended for initial antifungal activity screening?

Lanosterol-14α-demethylase inhibition assays (CYP51) are prioritized due to docking results. Microdilution methods using Candida albicans strains (ATCC 90028) assess minimum inhibitory concentrations (MICs). Compounds with MICs ≤16 µg/mL are flagged for further study. Comparative analysis with fluconazole controls is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Key parameters include:

  • Solvent selection : Propane-2-ol reduces side reactions vs. DMF.
  • Alkylation efficiency : Longer haloalkanes (n=8–10) require extended heating (3–4 hours at 80°C).
  • Catalysis : Potassium carbonate enhances nucleophilic substitution rates by 20–30%. Yields improve from 55% (n=1) to 78% (n=10) under optimized conditions .

Q. How can discrepancies between computational docking and experimental bioactivity data be resolved?

Discrepancies arise from rigid docking assumptions. Solutions include:

  • Ensemble docking : Test multiple protein conformations (e.g., COX-2 closed/open states).
  • Molecular dynamics (MD) simulations : 100-ns MD runs assess binding stability (RMSD <2 Å).
  • Post-docking MM/GBSA analysis : Refine affinity predictions by calculating solvation effects. If bioactivity is lower than predicted, check for metabolic instability via hepatic microsome assays .

Q. What structural modifications enhance pharmacokinetic properties without compromising activity?

  • Alkyl chain truncation : Shorter chains (n=3–5) reduce logP from 4.2 to 3.5, improving solubility.
  • Phenyl group substitution : 4-Fluoro or 3-methoxy groups on the phenylpropyl moiety enhance CYP450 stability.
  • Prodrug strategies : Esterification of the propanamide group increases oral bioavailability by 40% in murine models .

Q. What in vivo models are suitable for evaluating therapeutic potential and toxicity?

  • Antifungal efficacy : Use immunosuppressed murine candidiasis models; administer 10–50 mg/kg/day orally.
  • Toxicity screening : Acute toxicity in rats (LD50 determination) and 28-day subchronic studies (liver/kidney histopathology).
  • Pharmacokinetics : Plasma half-life (t1/2) and brain penetration are assessed via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.